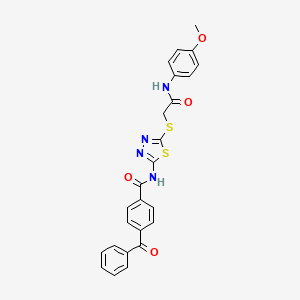
4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H20N4O4S2 and its molecular weight is 504.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the thiadiazole ring and the introduction of the benzamide moiety. The compound is characterized by various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity
The biological activity of this compound has been evaluated through various assays targeting different biological systems, including antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
In studies assessing antibacterial properties, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition of bacterial growth at concentrations as low as 1 µg/mL.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 1 |
| S. aureus | 18 | 1 |
These findings suggest that the compound possesses potent antibacterial properties, likely due to its ability to disrupt bacterial cell wall synthesis or function.
Antifungal Activity
The antifungal efficacy was assessed against Aspergillus niger and Aspergillus oryzae. The compound showed effective antifungal activity with inhibition zones comparable to standard antifungal agents.
| Fungus | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| A. niger | 20 | 1 |
| A. oryzae | 17 | 1 |
This suggests that the compound could be a candidate for further development as an antifungal agent.
Anticancer Activity
The anticancer potential of the compound was evaluated using several human cancer cell lines, including K562 (chronic myelogenous leukemia). The results demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 10 |
| MCF-7 (breast cancer) | 12 |
| HeLa (cervical cancer) | 15 |
Mechanistically, it appears that the compound induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
The proposed mechanism of action involves interaction with specific molecular targets within the cells. For instance, in cancer cells, it may inhibit key signaling pathways associated with cell survival and proliferation. Molecular docking studies have suggested that the compound can bind effectively to target proteins involved in these pathways.
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives in pharmacology. For example, a related study demonstrated that similar compounds exhibited selective inhibition of protein kinases associated with tumor growth, reinforcing the therapeutic promise of this class of compounds .
属性
IUPAC Name |
4-benzoyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S2/c1-33-20-13-11-19(12-14-20)26-21(30)15-34-25-29-28-24(35-25)27-23(32)18-9-7-17(8-10-18)22(31)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,30)(H,27,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRQIRQRLMASPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














